REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH-:10].[Na+].[NH2:12]O.Cl>CCO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[N:12][OH:10])[NH2:9])=[N:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
NO.Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
62.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the completion of reaction (TLC monitoring)
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
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TEMPERATURE
|
Details
|
heated to 100° C. till a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×50 mL) that
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(N)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |